KRASG12D-IN-3-d3 is a novel small-molecule inhibitor specifically designed to target the KRAS G12D mutant protein, which is associated with various cancers. This compound is part of a broader effort to develop selective inhibitors that can effectively disrupt the oncogenic signaling pathways activated by KRAS mutations. The compound's molecular formula is C31H27D3ClF6N7O, with a molecular weight of 685.08 g/mol. It is identified by its Chemical Abstracts Service number 3033638-69-3 and has been characterized using various chemical and biological assays to assess its efficacy and selectivity against the KRAS G12D variant.
KRASG12D-IN-3-d3 was synthesized as part of research efforts aimed at developing targeted therapies for KRAS-driven cancers. The compound belongs to a class of non-covalent inhibitors that interact with the KRAS protein, particularly focusing on the G12D mutation, which occurs in approximately 30% of human cancers. This mutation alters the protein's conformation and enhances its affinity for guanosine triphosphate, leading to uncontrolled cell proliferation.
The synthesis of KRASG12D-IN-3-d3 involves several key steps, primarily utilizing structure-based drug design principles. The initial phase includes the identification of lead compounds through high-throughput screening or virtual screening methods based on pharmacophore models derived from crystallographic data of the KRAS G12D protein.
The synthetic route typically includes:
Detailed experimental procedures can be found in supporting information from relevant studies, including the use of specific solvents and reagents during synthesis .
The molecular structure of KRASG12D-IN-3-d3 features a complex arrangement that includes multiple functional groups designed for optimal interaction with the KRAS G12D protein. Key structural components include:
Crystallographic studies have revealed interactions between the compound and specific residues in the KRAS G12D active site, particularly a salt bridge formation with the Asp12 residue, which is crucial for its inhibitory activity .
KRASG12D-IN-3-d3 undergoes specific chemical reactions that facilitate its binding to the target protein:
These interactions have been characterized using techniques such as isothermal titration calorimetry and X-ray crystallography to elucidate binding affinities and mechanisms .
The mechanism by which KRASG12D-IN-3-d3 exerts its effects involves:
Studies have shown that this selective inhibition can lead to reduced cell proliferation in cancer models driven by KRAS mutations .
KRASG12D-IN-3-d3 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties .
KRASG12D-IN-3-d3 has significant potential applications in cancer research and therapy:
The ongoing research into this compound aims to refine its efficacy further and explore combination therapies that could enhance treatment outcomes for patients with challenging oncogenic mutations .
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8